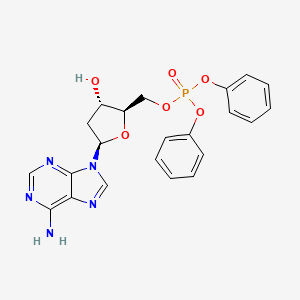![molecular formula C18H23ClINO3 B12349483 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride](/img/structure/B12349483.png)
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride is a synthetic compound belonging to the NBOMe class of chemicals. These compounds are known for their potent hallucinogenic properties and are often used in scientific research to study the effects of serotonin receptor agonists . The compound is structurally related to phenethylamines and is characterized by the presence of an iodine atom at the 4-position and methoxy groups at the 2- and 5-positions of the phenyl ring .
Métodos De Preparación
The synthesis of 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes iodination to introduce the iodine atom at the 4-position . This is followed by a reductive amination reaction with 2-methoxybenzylamine to form the final product . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and may include additional purification steps to ensure the purity of the final product .
Análisis De Reacciones Químicas
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom at the 4-position can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . The compound acts as a potent agonist, activating the receptor and triggering a cascade of intracellular signaling events . This leads to altered neurotransmitter release and changes in neuronal activity, which are responsible for its hallucinogenic effects .
Comparación Con Compuestos Similares
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride is similar to other compounds in the NBOMe class, such as:
- 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe)
- 4-chloro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25C-NBOMe)
- 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25H-NBOMe)
These compounds share a similar chemical structure but differ in the halogen or functional group at the 4-position . The presence of different substituents can significantly affect their pharmacological properties and potency . 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride is unique due to the presence of the iodine atom, which contributes to its high affinity for serotonin receptors and potent hallucinogenic effects .
Propiedades
Fórmula molecular |
C18H23ClINO3 |
|---|---|
Peso molecular |
466.8 g/mol |
Nombre IUPAC |
2-(4-iodo-2,5-dimethoxyphenyl)-N-[[2-(trideuteriomethoxy)phenyl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H22INO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H/i1D3; |
Clave InChI |
IPBBLNVKGLDTML-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC.Cl |
SMILES canónico |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![15-Bromo-8-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,4'-piperidine]-7,12-dione hydrochloride](/img/structure/B12349400.png)
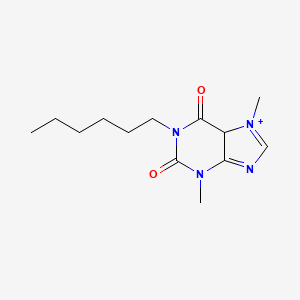
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349409.png)
![4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12349413.png)
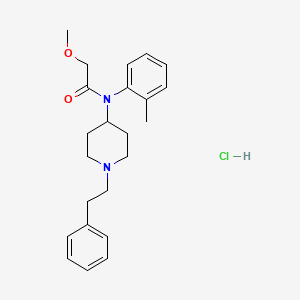
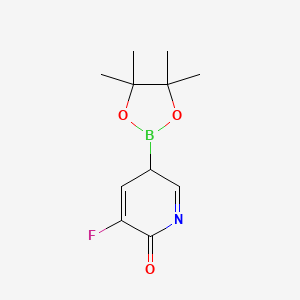
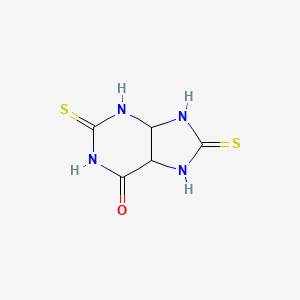
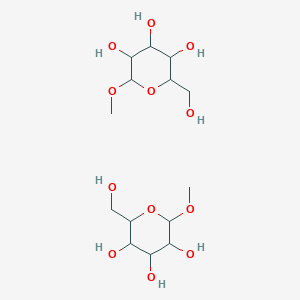
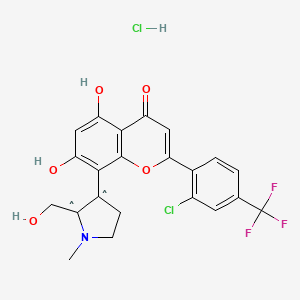


![1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349489.png)
![(3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12349496.png)
